molecular formula C12H13N3O3S2 B2812782 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865175-83-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2812782
CAS No.: 865175-83-3
M. Wt: 311.37
InChI Key: IDUUYPUAAXFAKG-OWBHPGMISA-N
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Description

(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a benzothiazole-derived acetamide featuring a sulfamoyl group at position 6, an allyl substituent at position 3, and a (Z)-configured iminoacetamide moiety. The allyl group introduces conformational flexibility, which may influence binding to biological targets. This compound’s stereochemistry (Z-configuration) is critical for its spatial arrangement and activity .

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-3-6-15-10-5-4-9(20(13,17)18)7-11(10)19-12(15)14-8(2)16/h3-5,7H,1,6H2,2H3,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUYPUAAXFAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzene ring , an allyl substituent , and a sulfonamide moiety . These structural components contribute to its stability and reactivity, which are crucial for its biological activity. The molecular formula is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S, with a molecular weight of 419.5 g/mol .

Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Sulfonamides are widely recognized for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that thiazole-based compounds may possess anticancer properties. For instance, compounds structurally related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated cytotoxic effects against several cancer cell lines. These effects are often mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntibacterialInhibition of folic acid synthesis
AntitumorInduction of apoptosis via caspase activation
CytotoxicityDisruption of mitochondrial function

Case Studies

  • Antibacterial Efficacy : A study investigating various sulfonamide derivatives reported that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) showed significant inhibition against E. coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Anticancer Research : In vitro studies on thiazole derivatives indicated that they could effectively induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved mitochondrial membrane potential disruption and activation of caspases, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Benzo[d]thiazole.
  • Substituents: 6-Sulfamoyl (–SO₂NH₂): Enhances solubility and mimics sulfonamide pharmacophores. (Z)-Acetamide: Stabilizes the imino tautomer, influencing hydrogen-bonding capacity.
Analog 1: Methazolamide Metabolites ()
  • Core: 1,3,4-Thiadiazole (non-aromatic, smaller heterocycle vs. benzothiazole).
  • Substituents :
    • 5-Sulfo (–SO₃H) or 5-mercapto (–SH) groups.
    • Methyl group at position 3.
  • Key Difference : Thiadiazole lacks the fused benzene ring of benzothiazole, reducing aromatic conjugation. Sulfamoyl in the target may offer better metabolic stability compared to sulfo groups in methazolamide derivatives .
Analog 2: Triazole-Linked Acetamides ()
  • Core : 1,2,3-Triazole (synthesized via click chemistry).
  • Substituents :
    – Naphthalene-oxy methyl groups.
    – Nitrophenyl acetamide (e.g., compounds 6b, 6c).
  • Key Difference : Triazoles are more polar but lack the extended π-system of benzothiazoles. Nitro groups in 6b/6c confer electron-withdrawing effects absent in the target compound .
Analog 3: Isoxazole-Indolinone Acetamides ()
  • Core: Isoxazole fused to indolinone.
  • Substituents :
    – Fluorine or hydroxy groups on isoxazole.
  • Key Difference: Indolinone introduces a bicyclic system with keto functionality, differing from benzothiazole’s sulfur-containing aromaticity.
Analog 4: Benzothiazole Sulfanyl Acetamides ()
  • Core : Benzo[d]thiazole.
  • Substituents :
    – Sulfanyl (–S–) bridge to pyridyl groups.
  • Key Difference: The sulfanyl linker creates a flexible spacer, unlike the rigid iminoacetamide in the target. Pyridyl groups may enhance metal coordination, absent in the target .
Analog 5: N-(Thiazol-2-yl)acetamide ()
  • Core: Thiazole (simpler monocyclic structure).
  • Substituents: – No sulfamoyl or allyl groups.
  • Key Difference : Reduced steric and electronic complexity compared to the target, limiting pharmacological versatility .

Research Findings

  • Target vs. Thiadiazoles () : The benzothiazole core may offer superior aromatic stacking compared to thiadiazoles, enhancing target affinity in enzyme inhibition .
  • Target vs. Triazoles () : The allyl group in the target could reduce crystallinity, improving bioavailability versus rigid triazole-naphthalene hybrids .
  • Target vs. Isoxazoles () : The sulfamoyl group’s hydrogen-bonding capacity may compensate for the lack of fluorine’s electronegativity in isoxazole analogs .

Q & A

Q. Table 1: Key Reaction Conditions

StepOptimal ConditionsYield (%)Reference
Thiazole Cyclization70°C, DMF, 12 h78
SulfamoylationSOCl₂, DCM, 0°C → RT, 6 h85
Acetamide CouplingEDCI/HOBt, DMF, 24 h65

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR confirms allyl protons (δ 5.2–5.8 ppm, multiplet) and sulfamoyl NH₂ (δ 6.1–6.3 ppm, broad singlet) .
    • ¹³C NMR identifies the thiazole C=N (δ 165–170 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS): Exact mass (e.g., [M+H]⁺ = 419.1234) validates molecular formula C₁₉H₁₈N₃O₃S₂ .
  • X-ray Crystallography: Resolves Z-configuration of the imine bond and dihedral angles of the benzo[d]thiazole core .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from variations in substituents (e.g., sulfamoyl vs. methyl groups) or assay conditions. Mitigation strategies include:

  • Standardized Assays: Re-test the compound in parallel with positive controls (e.g., doxorubicin for cytotoxicity) using consistent cell lines (e.g., MCF-7, HepG2) .
  • SAR Analysis: Compare analogs (e.g., 6-sulfamoyl vs. 6-fluoro derivatives) to identify substituents critical for activity .
  • Computational Modeling: Perform molecular docking (e.g., with dihydropteroate synthase for antibacterial activity) to rationalize divergent results .

Q. Table 2: Comparative Bioactivity of Analogs

SubstituentIC₅₀ (μM, MCF-7)MIC (μg/mL, E. coli)Reference
6-Sulfamoyl (Target)12.38.5
6-Fluoro8.732.1
6-Methyl>50>64

Advanced: What methodological approaches are recommended for elucidating the mechanism of action?

Answer:

  • Enzyme Inhibition Assays: Test inhibition of dihydropteroate synthase (DHPS) at pH 7.4, monitoring NADPH depletion spectrophotometrically (λ = 340 nm) .
  • Cellular Imaging: Use fluorescent probes (e.g., Annexin V-FITC) to track apoptosis in treated cancer cells .
  • Proteomics: Perform LC-MS/MS to identify protein targets (e.g., tubulin or topoisomerase II) after pulldown with biotinylated derivatives .

Basic: What strategies improve solubility and formulation for in vivo studies?

Answer:

  • Co-solvents: Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
  • Nanoparticle Encapsulation: PEG-PLGA nanoparticles (size: 150–200 nm) enhance bioavailability by 3-fold in murine models .
  • pH Adjustment: Solubility in aqueous buffers improves at pH 6.5–7.0 due to sulfamoyl group ionization .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Core Modifications: Replace the allyl group with propargyl to enhance π-π stacking with target enzymes .
  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzamide to boost antibacterial potency .
  • Stereochemical Control: Synthesize E-isomers to compare Z-configuration effects on binding affinity .

Basic: Which analytical techniques validate purity and stability under storage?

Answer:

  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products; purity should remain >90% after 6 months at –20°C .
  • DSC: Thermal stability is confirmed by a single endothermic peak (Tm = 215–220°C) without decomposition .

Advanced: What in silico tools predict pharmacokinetic properties?

Answer:

  • ADMET Prediction: SwissADME estimates moderate BBB permeability (logBB = –0.5) and CYP3A4 inhibition risk .
  • Molecular Dynamics (MD): GROMACS simulations reveal stable binding to DHPS over 100 ns, supporting sustained activity .

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